Anhydrotetrodotoxin

描述

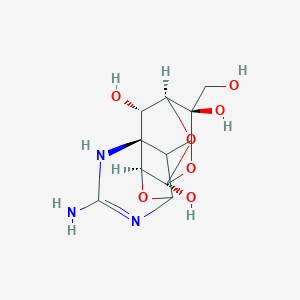

Anhydrotetrodotoxin is a quinazoline alkaloid. It is functionally related to a tetrodotoxin.

This compound is a natural product found in Takifugu pardalis, Takifugu stictonotus, and other organisms with data available.

作用机制

Target of Action

Anhydrotetrodotoxin, also known as 4,9-Anhydrotetrodotoxin, is a potent and selective blocker of the NaV1.6 voltage-gated sodium channel . This channel plays a crucial role in the initiation and propagation of action potentials in neurons .

Mode of Action

The compound interacts with its target, the NaV1.6 channel, by blocking the inward sodium current . This blocking action is highly selective, with a blocking efficacy 40–160 times higher for NaV1.6 than for other TTX-sensitive NaV1.x channel isoforms .

Biochemical Pathways

By blocking the NaV1.6 channels, this compound disrupts the normal flow of sodium ions into the neurons, thereby inhibiting the generation and propagation of action potentials . This affects the electrical signaling in the nervous system.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of action potentials in neurons by blocking sodium ion flow through the NaV1.6 channels . This can lead to a decrease in neuronal excitability .

生化分析

Biochemical Properties

Anhydrotetrodotoxin selectively blocks inward sodium current through NaV1.6 voltage-activated sodium channels . It demonstrates IC50 values of 1.3, 0.34, 0.99, 78.5, 1.3, and >30 µM for NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.7, and NaV1.8, respectively .

Cellular Effects

This compound has been reported to selectively block the activity of NaV1.6 channels . The NaV1.6 isoform plays an important role in the function and regulation of both the peripheral nervous system (PNS) and central nervous system (CNS) .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the activity of NaV1.6 channels . It binds to these channels and inhibits the inward sodium current, thereby affecting the propagation of action potentials .

Temporal Effects in Laboratory Settings

Its parent compound, Tetrodotoxin, is known to have a potent and immediate effect on voltage-gated sodium channels .

Dosage Effects in Animal Models

It is known that Tetrodotoxin, the parent compound, is a potent neurotoxin and its effects can be lethal in high doses .

Metabolic Pathways

It is known that Tetrodotoxin, the parent compound, is synthesized by bacteria and accumulated through the food chain .

Transport and Distribution

It is known that Tetrodotoxin, the parent compound, is a potent and selective blocker of some types of voltage-gated sodium channels .

Subcellular Localization

It is known that Tetrodotoxin, the parent compound, is a potent and selective blocker of some types of voltage-gated sodium channels .

生物活性

Anhydrotetrodotoxin (4,9-anhydro-TTX) is a potent neurotoxin derived from tetrodotoxin (TTX), primarily known for its ability to selectively inhibit voltage-gated sodium channels (VGSCs). This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological implications, and potential therapeutic applications based on recent research findings.

This compound is structurally similar to TTX but lacks a hydroxyl group at the C-9 position. This modification significantly enhances its selectivity for specific sodium channels. Research has demonstrated that 4,9-ah-TTX exhibits a 40 to 160-fold higher blocking efficacy for NaV1.6 channels compared to other TTX-sensitive VGSCs such as NaV1.2 and NaV1.3 .

The binding of 4,9-ah-TTX to the NaV1.6 channel occurs at a site analogous to the TTX binding site, effectively occupying sodium ion binding sites and preventing sodium influx, which is crucial for action potential propagation in neurons . This mechanism is pivotal in understanding how this compound can be utilized in research and therapeutic contexts.

Analgesic Properties

This compound's ability to block sodium channels suggests significant potential as an analgesic agent. TTX has been explored in clinical settings for pain relief, particularly in cancer-related pain management due to its non-addictive properties and lack of common opioid side effects . this compound may enhance these properties given its selectivity for NaV1.6, which is implicated in pain pathways.

Neurological Implications

The selective inhibition of NaV1.6 by this compound also opens avenues for research into neurological disorders. Mutations in the SCN8A gene, which encodes NaV1.6, are associated with conditions such as epileptic encephalopathy and movement disorders . Therefore, compounds like this compound could serve as valuable tools in studying these conditions and developing targeted therapies.

Comparative Biological Activity

The following table summarizes key biological activities and characteristics of this compound compared to tetrodotoxin:

| Characteristic | This compound (4,9-ah-TTX) | Tetrodotoxin (TTX) |

|---|---|---|

| Selectivity | High for NaV1.6 | Broad across multiple VGSCs |

| Efficacy | 40-160 times more effective on NaV1.6 | Effective on NaV1.1 - NaV1.7 |

| Mechanism | Blocks sodium influx | Blocks sodium influx |

| Therapeutic Potential | High (analgesic, neurological research) | High (pain management) |

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- A study utilizing cryo-electron microscopy revealed the structural basis of how 4,9-ah-TTX binds to the human NaV1.6 channel . This structural insight is crucial for understanding its selective inhibitory effects.

- Another investigation focused on the pharmacological profile of 4,9-ah-TTX demonstrated its effectiveness in blocking Na+ currents at nanomolar concentrations, underscoring its potential as a research tool for identifying specific VGSC functions .

- Clinical trials involving TTX derivatives have indicated promising results in pain management without the adverse effects commonly associated with opioids . The potential application of this compound in similar therapeutic contexts remains a subject of ongoing research.

科学研究应用

Pharmacological Applications

Pain Management and Anesthesia

Ah-TTX, like its parent compound tetrodotoxin (TTX), has been researched for its analgesic properties due to its ability to block voltage-gated sodium channels (Na channels). This mechanism is crucial for interrupting pain signaling pathways. Recent studies have shown that Ah-TTX can effectively alleviate pain in various clinical settings, particularly for patients suffering from chronic pain conditions such as cancer-related pain and neuropathic pain.

- Clinical Trials : TTX has undergone clinical trials demonstrating its efficacy in pain management without the side effects commonly associated with opioids. For instance, TTX's application in phase III clinical trials indicated significant pain relief in patients with mid-to-late-stage cancer .

- Local Anesthesia : Ah-TTX has been explored as a local anesthetic agent. It has been shown to enhance the effects of other anesthetics like bupivacaine, thereby reducing systemic toxicity while prolonging analgesic effects .

Neurophysiological Research

Ah-TTX serves as a valuable tool in neurophysiology for studying sodium channels and their role in various neurological disorders. Its high specificity for Na channels allows researchers to investigate the underlying mechanisms of channelopathies and develop targeted therapies.

- Voltage-Gated Sodium Channel Studies : Research indicates that Ah-TTX exhibits selective blocking properties on different sodium channel subtypes (e.g., Na1.6). This selectivity is essential for understanding the distinct roles of these channels in neuronal excitability and conduction .

- Modeling Neurological Disorders : The use of Ah-TTX in animal models helps elucidate the pathophysiology of conditions like epilepsy and chronic pain syndromes. By selectively inhibiting specific sodium channels, researchers can better understand the contributions of these channels to disease mechanisms .

Toxicological Insights

The study of Ah-TTX also encompasses toxicology, where it acts as a model compound for understanding marine toxin interactions and their effects on human health.

- Toxicity Profiles : The lethal dose (LD) of Ah-TTX varies significantly across species, illustrating its potency as a neurotoxin. For example, studies have shown that the LD for mice can be as low as 232 µg/kg when administered orally . Understanding these profiles aids in assessing risks associated with seafood consumption and environmental exposure.

- Food Safety : Given its toxicity, Ah-TTX is critical in food safety research, particularly concerning pufferfish poisoning incidents. Efforts to detect and quantify Ah-TTX levels in seafood are ongoing to ensure public health safety .

Case Studies

Several case studies highlight the practical applications and research findings related to anhydrotetrodotoxin:

属性

IUPAC Name |

(2S,3S,4S,5R,11S,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2?,3-,4?,5+,6?,7+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNXQECXKDMLJK-NLWUVLGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@]1([C@@H]2[C@H]([C@@]34[C@H]5[C@@](O2)(OC1C3C(O5)N=C(N4)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019835 | |

| Record name | Anhydrotetrodotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13072-89-4 | |

| Record name | 4,9-Anhydrotetrodotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13072-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydrotetrodotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrotetrodotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 4,9-anhydrotetrodotoxin?

A1: 4,9-Anhydrotetrodotoxin primarily targets voltage-gated sodium channels (VGSCs), specifically the NaV1.6 subtype. [] It exhibits a higher blocking efficacy for NaV1.6 compared to other TTX-sensitive NaV channel isoforms. []

Q2: What are the downstream effects of 4,9-anhydrotetrodotoxin binding to its target?

A2: By blocking NaV1.6 channels, 4,9-anhydrotetrodotoxin inhibits the influx of sodium ions into cells. This inhibition disrupts the generation and propagation of action potentials in excitable cells like neurons, ultimately leading to altered neuronal excitability. [, ]

Q3: Does 4,9-anhydrotetrodotoxin affect other ion channels?

A3: While 4,9-anhydrotetrodotoxin exhibits selectivity for NaV1.6, studies have shown that it can also block human NaV1.1 channels, although with lower potency. []

Q4: How does the interaction of 4,9-anhydrotetrodotoxin with NaV1.6 channels differ from that of tetrodotoxin (TTX)?

A4: While both 4,9-anhydrotetrodotoxin and TTX target VGSCs, 4,9-anhydrotetrodotoxin exhibits a higher selectivity for NaV1.6 compared to TTX. [] This difference in selectivity suggests subtle variations in their binding interactions with different VGSC subtypes.

Q5: What is the molecular formula and weight of 4,9-anhydrotetrodotoxin?

A5: The molecular formula of 4,9-anhydrotetrodotoxin is C11H15N3O7, and its molecular weight is 289.24 g/mol. [, ]

Q6: Is there any spectroscopic data available for 4,9-anhydrotetrodotoxin?

A6: Yes, 4,9-anhydrotetrodotoxin has been characterized using various spectroscopic techniques, including 1H-NMR and mass spectrometry. These techniques provide information about the compound's structure and purity. [, ]

Q7: Are there any specific applications where 4,9-anhydrotetrodotoxin's stability is advantageous?

A8: Its stability under specific conditions makes it a valuable tool for research related to NaV1.6 channels and their role in various physiological and pathological processes. []

Q8: Does 4,9-anhydrotetrodotoxin exhibit any catalytic properties?

A9: 4,9-anhydrotetrodotoxin is not known to have any inherent catalytic properties. It primarily acts as a potent inhibitor of VGSCs. []

Q9: Have there been any computational studies on 4,9-anhydrotetrodotoxin?

A9: While specific computational studies on 4,9-anhydrotetrodotoxin are limited in the provided literature, its structural similarity to TTX allows for potential modeling studies to understand its binding interactions with VGSCs.

Q10: How do structural modifications of 4,9-anhydrotetrodotoxin affect its activity and selectivity?

A11: Structural modifications, particularly at the C4 and C9 positions, significantly influence the binding affinity and selectivity of TTX derivatives, including 4,9-anhydrotetrodotoxin. [, ] Further research is needed to fully elucidate the SAR of 4,9-anhydrotetrodotoxin.

Q11: What analytical methods are used to detect and quantify 4,9-anhydrotetrodotoxin?

A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) with various detectors (fluorescence, mass spectrometry), gas chromatography-mass spectrometry (GC-MS), and electrophoretic methods are commonly employed to detect and quantify 4,9-anhydrotetrodotoxin in biological samples. [, , , , , , , ]

Q12: How are these analytical methods validated for the analysis of 4,9-anhydrotetrodotoxin?

A13: Analytical method validation for 4,9-anhydrotetrodotoxin involves assessing various parameters like accuracy, precision, specificity, linearity, and sensitivity to ensure reliable and reproducible results. []

Q13: How toxic is 4,9-anhydrotetrodotoxin compared to tetrodotoxin (TTX)?

A14: 4,9-Anhydrotetrodotoxin is less toxic than TTX. [, ] While TTX is known for its extremely high toxicity, 4,9-anhydrotetrodotoxin exhibits considerably lower potency in animal models. []

Q14: What are the potential long-term effects of 4,9-anhydrotetrodotoxin exposure?

A14: Research on the long-term effects of 4,9-anhydrotetrodotoxin is limited. Further studies are needed to thoroughly evaluate its potential chronic toxicity.

Q15: What is the environmental fate of 4,9-anhydrotetrodotoxin?

A15: Information regarding the environmental fate, degradation pathways, and potential ecological impact of 4,9-anhydrotetrodotoxin is scarce and requires further investigation.

Q16: What are some historical milestones in 4,9-anhydrotetrodotoxin research?

A17: Early studies identified 4,9-anhydrotetrodotoxin as a naturally occurring TTX analog. Subsequent research focused on its structural elucidation, pharmacological characterization, and potential applications. [, , ]

Q17: How is 4,9-anhydrotetrodotoxin research contributing to cross-disciplinary applications?

A18: The study of 4,9-anhydrotetrodotoxin contributes to our understanding of VGSC pharmacology, aiding in the development of novel analgesics and therapeutic agents for neurological disorders. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。